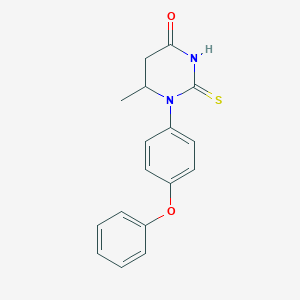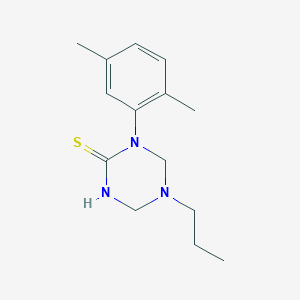
1-(2,5-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione, also known as DMTT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMTT belongs to the family of triazinanes, which are heterocyclic compounds that contain a triazine ring. The unique structure of DMTT makes it a promising candidate for various research applications, including in the fields of biology, chemistry, and materials science.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione is not fully understood, but it is believed to act as a photoactive material by absorbing light and transferring the resulting energy to nearby molecules. This process can lead to the formation of excited states and the production of reactive intermediates, which can be used in a variety of chemical reactions.
Biochemical and Physiological Effects:
1-(2,5-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione has not been extensively studied for its biochemical and physiological effects, but it has been shown to be relatively non-toxic in animal studies. However, more research is needed to fully understand the potential effects of 1-(2,5-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,5-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione is its unique structure, which makes it a promising candidate for various research applications. However, one of the limitations of 1-(2,5-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2,5-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione. One promising area of research is in the development of new photoactive materials for use in solar cells and other energy-related applications. Another area of research is in the development of new electron-transporting materials for use in organic electronics. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(2,5-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione, as well as its potential use in other areas of scientific research.
Synthesemethoden
1-(2,5-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isothiocyanate with propylamine in the presence of a base. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of materials science, where 1-(2,5-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione has been shown to have excellent properties as a photoactive material. 1-(2,5-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione has also been studied for its potential use in organic electronics, where it has been shown to be an effective electron-transporting material.
Eigenschaften
Molekularformel |
C14H21N3S |
|---|---|
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
1-(2,5-dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C14H21N3S/c1-4-7-16-9-15-14(18)17(10-16)13-8-11(2)5-6-12(13)3/h5-6,8H,4,7,9-10H2,1-3H3,(H,15,18) |
InChI-Schlüssel |
ZQJGHSRGBYJVOY-UHFFFAOYSA-N |
SMILES |
CCCN1CNC(=S)N(C1)C2=C(C=CC(=C2)C)C |
Kanonische SMILES |
CCCN1CNC(=S)N(C1)C2=C(C=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)
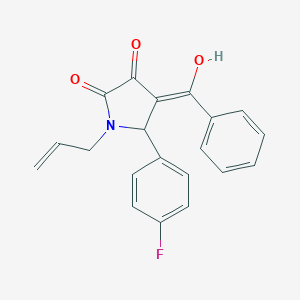

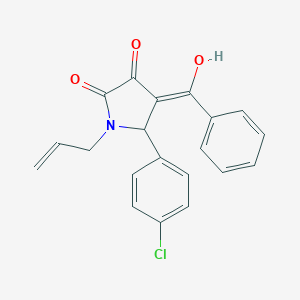
![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)
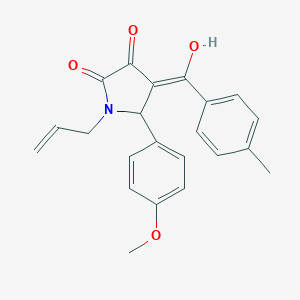
![5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282548.png)
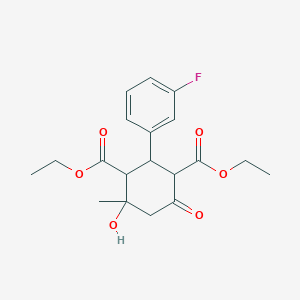
![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)
![1-(4-chlorophenyl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone](/img/structure/B282561.png)
